Cas no 1931-49-3 (Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-)
1931-49-3 structure
Product Name:Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-
Numero CAS:1931-49-3
MF:C18H22N2
MW:266.380684375763
CID:220926
PubChem ID:6164638
Update Time:2025-04-19
Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
- 4,4'-bis(dimethylamino)-benzophenone
- 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE
- 4,4'-Bis-(dimethylamino)-stilben
- 4,4'-bis-(N,N-dimethylamino)-benzophenone
- 4.4'-Bis-dimethylamino-stilben
- Benzophenone, 4,4'-bis(dimethylamino)-
- bis(4,4'-dimethylamino)stilbene
- Michler ketone
- Michlers ketone
- Michler's ketone
- NCI-C02006
- p,p'-Bis(dimethylamino)benzophenone
- p,p'-Michler's ketone
- Tetramethyldiaminobenzophenone
- 1931-49-3
- AG-664/02670043
- 4,4'-Bis(dimethylamino)stilbene
- NSC156561
- N-(4-{2-[4-(dimethylamino)phenyl]vinyl}phenyl)-N,N-dimethylamine
- 4,4//'-Bis(dimethylamino)stilbene
- 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
- benzenamine, 4,4'-[1,2-ethenediyl]bis[N,N-dimethyl-
- DAVFZPCIOMZPQK-AATRIKPKSA-N
- NSC-156561
- 4,4'-bis(dimethyl)amino-e-stilbene
- Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-
-
- Inchi: 1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+
- Chiave InChI: DAVFZPCIOMZPQK-AATRIKPKSA-N
- Sorrisi: N(C)(C)C1C=CC(/C=C/C2C=CC(=CC=2)N(C)C)=CC=1
Proprietà calcolate
- Massa esatta: 266.17846
- Massa monoisotopica: 266.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 263
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 6.5A^2
- XLogP3: 4.4
Proprietà sperimentali
- Densità: 1.071
- Punto di ebollizione: 429.1°C at 760 mmHg
- Punto di infiammabilità: 194.3°C
- Indice di rifrazione: 1.664
- PSA: 6.48
- LogP: 3.98900
Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
1931-49-3 (Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-) Prodotti correlati
- 2039-80-7(N,N-Dimethyl-4-vinylaniline)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso